COX-1/COX-2 Inhibitory Potency: Lornoxicam vs. Tenoxicam and Piroxicam in Intact Human Cells
Lornoxicam demonstrates the lowest IC₅₀ values among a large panel of NSAIDs tested in intact human cells, exhibiting a balanced inhibition profile of COX-1 (0.005 μM) and COX-2 (0.008 μM) [1]. Comparative in vitro experiments established that lornoxicam is more than 100-fold more potent than tenoxicam in inhibiting prostaglandin D₂ formation in rat polymorphonuclear leukocytes, and approximately 40-fold more potent than piroxicam in cyclooxygenase inhibition [2].
| Evidence Dimension | COX inhibition potency (IC₅₀ or relative fold difference) |
|---|---|
| Target Compound Data | COX-1 IC₅₀ = 0.005 μM (5 nM); COX-2 IC₅₀ = 0.008 μM (8 nM) |
| Comparator Or Baseline | Tenoxicam (COX inhibition potency baseline); Piroxicam (COX inhibition potency baseline) |
| Quantified Difference | Lornoxicam >100-fold more potent than tenoxicam; ~40-fold more potent than piroxicam |
| Conditions | In vitro assays: intact human cells (COX IC₅₀); rat polymorphonuclear leukocytes (PGD₂ formation inhibition) |
Why This Matters
Higher target potency enables lower therapeutic doses (8–16 mg/day lornoxicam vs. 20 mg/day piroxicam), potentially reducing systemic drug burden.
- [1] Berg J, Fellier H, Christoph T, Grarup J, Stimmeder D. The analgesic NSAID lornoxicam inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro. Inflamm Res. 1999 Jul;48(7):369-79. View Source
- [2] Balfour JA, Fitton A, Barradell LB. Lornoxicam. A review of its pharmacology and therapeutic potential in the management of painful and inflammatory conditions. Drugs. 1996 Apr;51(4):639-57. View Source
